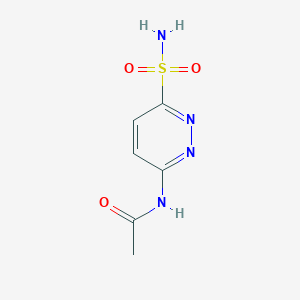
N-(6-Sulfamoylpyridazin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Sulfamoylpyridazin-3-yl)acetamide is a chemical compound with the CAS Number: 16790-48-0 . It has a molecular weight of 216.22 .
Synthesis Analysis
The synthesis of this compound has been reported in a study . The target compound was synthesized from 6-(benzylthio)pyridine-3-amine .Molecular Structure Analysis
The molecular structure of this compound was identified by X-ray diffraction . The molecular structure was further calculated by the density functional theory (DFT) and compared with the X-ray data . The results of conformational analysis showed that the DFT-optimized molecular structure was consistent with the crystal structure determined by single-crystal X-ray diffraction .Physical And Chemical Properties Analysis
This compound has a melting point of 246-247 . It has a molecular weight of 216.22 .Scientific Research Applications
Antimicrobial Applications
Research has explored the antimicrobial properties of compounds related to N-(6-Sulfamoylpyridazin-3-yl)acetamide. For instance, a study by Khan et al. (2019) synthesized and characterized sulfonamide derivatives for their antibacterial, antifungal, and anthelmintic activities. This study highlights the potential of these compounds in developing new antimicrobial agents.
Environmental Studies
In the context of environmental science, Kim et al. (2007) examined the aquatic toxicity of various pharmaceuticals, including sulfonamides, to assess their ecological risks. These studies are crucial for understanding the environmental impact of pharmaceutical compounds, including sulfonamides.
Drug Metabolism and Disease Treatment
Research into the metabolism of sulfasalazine, which is metabolized into sulfapyridine and 5-aminosalicylic acid, sheds light on the metabolic pathways and action mechanisms of sulfonamide-based drugs. For example, Das and Eastwood (1975) explored the acetylation polymorphism of sulfapyridine in patients, providing insights into the drug's metabolism and its implications for treatment efficacy.
Implications for Disease Treatment
The therapeutic efficacy of sulfasalazine and its metabolites in inflammatory diseases such as ulcerative colitis and Crohn's disease has been studied, with research indicating the active role of these compounds in disease management. Klotz et al. (1980) evaluated the therapeutic efficacy of sulfasalazine and its metabolites, underscoring the importance of understanding drug metabolism in effective disease treatment.
Safety and Hazards
properties
IUPAC Name |
N-(6-sulfamoylpyridazin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O3S/c1-4(11)8-5-2-3-6(10-9-5)14(7,12)13/h2-3H,1H3,(H2,7,12,13)(H,8,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAZHVMGVHHFEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


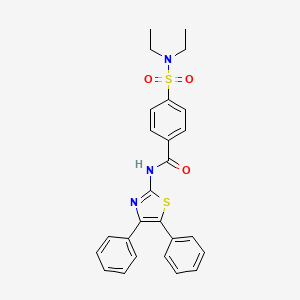
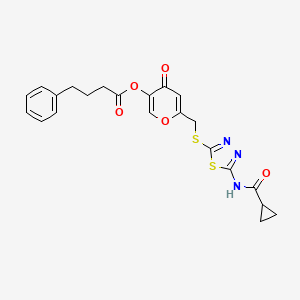
![2-[2,4-Dioxo-3-(2-phenylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]acetamide](/img/structure/B2934620.png)
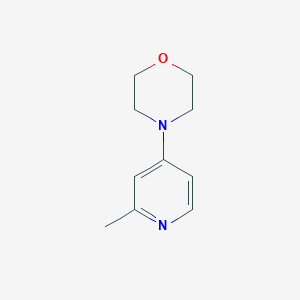
![3-acetoacetyl-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione](/img/structure/B2934625.png)
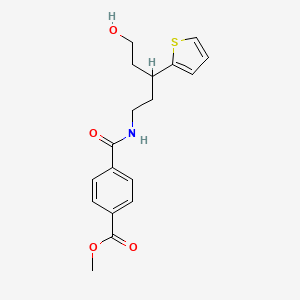


![4-fluoro-3-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2934630.png)

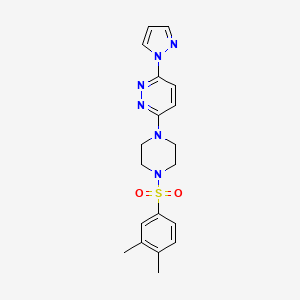
![2-[4-(4-Tert-butylbenzoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole](/img/structure/B2934634.png)
